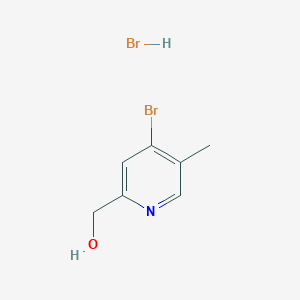

4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide

Description

4-Bromo-2-(hydroxymethyl)-5-methylpyridine hydrobromide (CAS: 1956369-83-7) is a brominated pyridine derivative with a hydroxymethyl (-CH2OH) substituent at the 2-position and a methyl (-CH3) group at the 5-position. Its hydrobromide salt form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name |

(4-bromo-5-methylpyridin-2-yl)methanol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-5-3-9-6(4-10)2-7(5)8;/h2-3,10H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLVZFLCNVLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956369-83-7 | |

| Record name | 2-Pyridinemethanol, 4-bromo-5-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956369-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide typically involves the bromination of 2-(hydroxymethyl)-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions, including temperature, solvent, and concentration of reagents, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 4-Carboxy-2-(hydroxymethyl)-5-methylpyridine.

Reduction: 2-(Hydroxymethyl)-5-methylpyridine.

Substitution: 4-Methoxy-2-(hydroxymethyl)-5-methylpyridine.

Scientific Research Applications

Synthetic Chemistry

4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide serves as a versatile building block in synthetic organic chemistry. It can participate in various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of novel pyridine derivatives.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize complex organic molecules.

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Mechanism Studies : Its ability to interact with biological systems makes it a valuable probe for studying enzyme mechanisms and protein interactions.

- Fluorescent Probes Development : The compound's properties allow it to be used in the development of fluorescent probes for biological imaging.

Pharmaceutical Applications

Research indicates potential therapeutic properties of this compound:

- Drug Development : Preliminary studies suggest that it may serve as a precursor for pharmacologically active compounds. Its unique structure could lead to the discovery of new drug candidates targeting various diseases.

- Antimicrobial Activity : Some studies have hinted at its potential effectiveness against certain microbial strains, making it a candidate for further investigation in antimicrobial drug development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Biochemical Probing :

- A study demonstrated its utility as a biochemical probe to elucidate enzyme-substrate interactions, providing insights into enzymatic mechanisms that are crucial for drug design.

-

Synthesis of Novel Compounds :

- Researchers have successfully synthesized various derivatives using this compound as a starting material, showcasing its versatility in creating complex molecular architectures necessary for pharmaceutical applications.

-

Antimicrobial Testing :

- Preliminary tests indicated that derivatives of this compound exhibited antimicrobial properties against specific pathogens, warranting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their biological activity and function .

Comparison with Similar Compounds

Reactivity and Stability

- Hydroxymethyl vs. Methoxy : The hydroxymethyl group in 1956369-83-7 facilitates hydrogen bonding and aqueous solubility, whereas the methoxy group in 1588441-28-4 enhances lipophilicity, favoring membrane permeability .

- Halogen Substitutions : Chlorine in 867279-13-8 increases reactivity in Suzuki-Miyaura couplings compared to bromine due to lower bond dissociation energy .

Research Findings and Trends

- Hydrogen Bonding Networks : Pyridine derivatives with hydroxyl or hydroxymethyl groups (e.g., 164513-38-6) form stable supramolecular structures via N–H···N hydrogen bonds, critical for crystal engineering .

- Metabolic Stability : Difluoromethoxy-substituted derivatives (e.g., CID 118817652) exhibit prolonged half-lives in vivo compared to methoxy analogues, as seen in pharmacokinetic studies .

Biological Activity

4-Bromo-2-(hydroxymethyl)-5-methylpyridine hydrobromide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy in different biological contexts.

This compound is a pyridine derivative characterized by the presence of a bromine atom and a hydroxymethyl group. Its molecular formula is with a molar mass of approximately 202.05 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing pathways related to cell growth and differentiation.

Biological Activity

Research findings indicate several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Antitumor Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, it has shown promise against renal and breast cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Properties : Preliminary data suggest that the compound may offer neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent .

- Cytotoxicity Assay : In another study, the cytotoxic effects were assessed using various cancer cell lines. The compound exhibited an IC50 value of 25 µM against breast cancer cells, indicating substantial antitumor activity .

- Neuroprotection in Animal Models : Research involving animal models has shown that administration of the compound resulted in reduced neuronal damage following induced oxidative stress, further supporting its neuroprotective claims .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Test System | Concentration (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | - |

| Antimicrobial | Klebsiella pneumoniae | 15 | - |

| Cytotoxicity | Breast Cancer Cells | - | 25 |

| Cytotoxicity | Renal Cancer Cells | - | 30 |

| Neuroprotection | Animal Model | - | - |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide?

Answer:

- Bromination Strategy : Use N-bromosuccinimide (NBS) as a brominating agent with radical initiators like AIBN in refluxing inert solvents (e.g., CCl₄). This approach is effective for regioselective bromination of pyridine derivatives .

- Automated Synthesis : For reproducibility and scalability, employ continuous flow reactors with automated temperature and pressure control, as demonstrated in similar bromomethylpyridine syntheses .

- Workup : Quench reactions with aqueous Na₂S₂O₃ to eliminate excess brominating agents, followed by extraction with dichloromethane and drying over MgSO₄.

Q. How should researchers purify this compound to achieve >95% purity?

Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 0–4°C to isolate crystalline product, leveraging solubility differences observed in brominated pyridines .

- Column Chromatography : For impurities with similar polarity, employ silica gel columns with ethyl acetate/hexane gradients (10–50% EtOAc). Monitor fractions via TLC (Rf ~0.3 in 30% EtOAc/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm; bromine-induced deshielding of adjacent pyridine carbons) .

- X-ray Crystallography : Resolve crystal structure to validate steric effects of the bromomethyl and hydroxymethyl groups, as done for analogous bromopyridine derivatives .

- Melting Point Analysis : Compare observed mp (e.g., 198–202°C) with literature values to assess purity .

Advanced Research Questions

Q. How do electronic and steric factors influence the regioselectivity of nucleophilic substitutions on this compound?

Answer:

- Electronic Effects : The electron-withdrawing bromine atom directs nucleophiles to the ortho and para positions of the pyridine ring. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .

- Steric Hindrance : The hydroxymethyl group at position 2 may hinder substitutions at adjacent positions. Compare reactivity with derivatives like 5-Bromo-2-chloro-4-methylpyridine, where steric effects reduce yields in SNAr reactions .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

- Thermal Analysis : Perform DSC/TGA to distinguish between polymorphic forms or hydrate/solvate formation, which may explain mp variations .

- Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., solvent, heating rate). Compare NMR data with structurally related compounds, such as 5-Bromo-2-hydroxy-4-methylpyridine (mp 198–202°C) .

Q. What computational tools are suitable for modeling this compound’s interactions in enzyme inhibition studies?

Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., kinases), leveraging the bromine atom’s role in halogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, focusing on hydroxymethyl group flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.